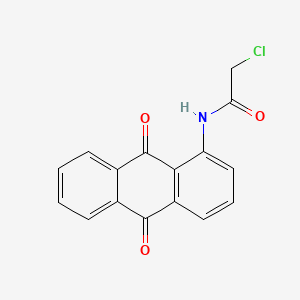

2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide

CAS No.: 20149-91-1

Cat. No.: VC3923595

Molecular Formula: C16H10ClNO3

Molecular Weight: 299.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20149-91-1 |

|---|---|

| Molecular Formula | C16H10ClNO3 |

| Molecular Weight | 299.71 g/mol |

| IUPAC Name | 2-chloro-N-(9,10-dioxoanthracen-1-yl)acetamide |

| Standard InChI | InChI=1S/C16H10ClNO3/c17-8-13(19)18-12-7-3-6-11-14(12)16(21)10-5-2-1-4-9(10)15(11)20/h1-7H,8H2,(H,18,19) |

| Standard InChI Key | FMDOTSUXGLXEGS-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCl |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCl |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide features a planar anthracene backbone (C₁₄H₈O₂) substituted at the 1-position with a chloroacetamide group (-NHCOCH₂Cl). The anthracene system is fully conjugated, with ketone groups at positions 9 and 10 contributing to its electron-deficient nature . Single-crystal X-ray diffraction studies of analogous anthraquinone derivatives confirm a monoclinic crystal system (space group P2₁/n) with intermolecular hydrogen bonding between the amide and ketone functionalities .

Systematic Nomenclature

Following IUPAC conventions, the compound is designated as 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide. Alternative names include 2-chloro-N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)acetamide and N-(1-anthraquinonyl)-2-chloroacetamide .

Synthesis and Chemical Modifications

Primary Synthesis Route

The compound is typically synthesized via nucleophilic substitution using 1-aminoanthraquinone as the starting material. Reaction with chloroacetyl chloride in the presence of a base (e.g., triethylamine) yields the target acetamide derivative :

This method achieves moderate to high yields (65–85%) under reflux conditions in dichloromethane or tetrahydrofuran .

Functionalization Strategies

The chloroacetamide moiety serves as a reactive handle for further modifications:

-

Alkylation/Arylation: Reaction with Grignard reagents or aryl boronic acids introduces alkyl/aryl groups at the acetamide nitrogen .

-

Heterocyclization: Treatment with thiourea or hydrazine derivatives generates thiazole or pyrazole rings fused to the anthraquinone core .

Physicochemical Properties

Basic Physicochemical Parameters

| Property | Value | Reference |

|---|---|---|

| Molecular formula | C₁₆H₁₀ClNO₃ | |

| Molecular weight | 299.71 g/mol | |

| Melting point | 248–252°C (decomposes) | |

| Solubility | Soluble in DMSO, DMF; insoluble in water |

Spectroscopic Features

-

UV-Vis: Strong absorption maxima at 254 nm (π→π* transition) and 342 nm (n→π* transition) .

-

FT-IR: Peaks at 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (amide II), and 680 cm⁻¹ (C-Cl stretch) .

| Microbial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| Escherichia coli | 25.0 | |

| Candida albicans | 6.25 |

Mechanistic studies suggest disruption of microbial cell membranes via interaction with phospholipid bilayers .

Antitumor Activity

In vitro assays against human leukemia (HL-60) and breast cancer (MCF-7) cell lines revealed IC₅₀ values of 8.7 µM and 11.2 µM, respectively . The chloroacetamide group enhances DNA intercalation and topoisomerase II inhibition .

Applications in Materials Science and Optoelectronics

Thin-Film Fabrication

Spin-coated thin films of structurally related anthraquinone derivatives demonstrate tunable optical bandgaps (2.8–3.1 eV) and high refractive indices (1.72–1.85 at 550 nm) . These properties make them suitable for organic photodetectors and light-emitting diodes (OLEDs) .

Photoluminescence Properties

The compound exhibits intense blue emission (λₑₘ = 341 nm) with a quantum yield of 61% and an excited-state lifetime of 5.69 ns . Such characteristics position it as a candidate for luminescent solar concentrators and bioimaging probes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume